1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique structure combining a phenethyl group, a thiophen-3-yl group, and a pyridin-4-yl group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves the reaction of phenethylamine with an isocyanate derivative of 2-(thiophen-3-yl)pyridin-4-yl)methyl. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea: Similar structure but with a thiophen-2-yl group.
1-Phenethyl-3-((2-(furan-3-yl)pyridin-4-yl)methyl)urea: Contains a furan ring instead of a thiophene ring.
Uniqueness: 1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-6-15-4-2-1-3-5-15)22-13-16-7-9-20-18(12-16)17-8-11-24-14-17/h1-5,7-9,11-12,14H,6,10,13H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDCNUHSOLQASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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